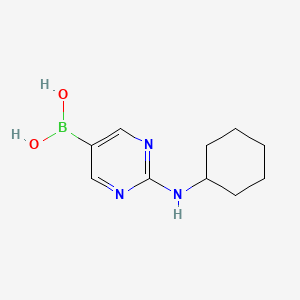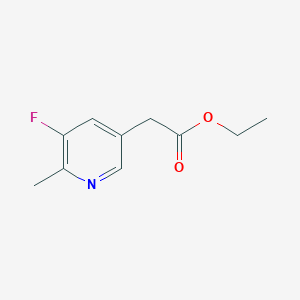![molecular formula C9H12N2O2 B14858079 1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone](/img/structure/B14858079.png)
1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20 g/mol . This compound features a pyridine ring substituted with an aminoethyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone typically involves the reaction of 2-chloro-4-hydroxypyridine with ethylenediamine under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the substitution reaction. The product is then purified using techniques like recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products:
Oxidation: Formation of 1-[6-(2-Aminoethyl)-4-oxopyridin-2-YL]ethanone.
Reduction: Formation of 1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
2-Aminoethylpyridine: Similar structure but lacks the hydroxyl group.
4-Hydroxy-2-quinolone: Contains a hydroxyl group but has a different ring structure.
Ethanone derivatives: Various compounds with similar functional groups but different ring systems.
Uniqueness: 1-[6-(2-Aminoethyl)-4-hydroxypyridin-2-YL]ethanone is unique due to the presence of both the aminoethyl and hydroxyl groups on the pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry.
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-acetyl-6-(2-aminoethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)9-5-8(13)4-7(11-9)2-3-10/h4-5H,2-3,10H2,1H3,(H,11,13) |
InChI Key |
JEHUPEQTQBTGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=O)C=C(N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B14858010.png)






![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3,5-dihydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16R,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14858053.png)
![2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14858065.png)


